2,5,6-Trimethyldecane
Overview
Description
2,5,6-Trimethyldecane is a hydrocarbon with the molecular formula C13H28 . It is an alkane, specifically a decane, with three methyl groups attached to the 2nd, 5th, and 6th carbon atoms .
Molecular Structure Analysis
The molecular structure of 2,5,6-Trimethyldecane consists of a decane backbone with three methyl groups attached to the 2nd, 5th, and 6th carbon atoms . The molecule has a molar mass of 184.361 Da .
Physical And Chemical Properties Analysis
2,5,6-Trimethyldecane has a density of 0.8±0.1 g/cm³ and a boiling point of 215.7±7.0 °C at 760 mmHg . Its vapour pressure is 0.2±0.2 mmHg at 25°C, and it has an enthalpy of vaporization of 43.4±0.8 kJ/mol . The flash point is 81.0±11.7 °C .
Scientific Research Applications
Synthesis and Crystal Structures of Complexes
Research on isocyanide and ylidene complexes of boron highlights the synthesis and crystal structure analysis of compounds formed through reactions involving trimethylsiloxyphenyl isocyanide and triphenylborane. These studies reveal intricate details about the molecular structure and potential applications of these compounds in organometallic chemistry (Tamm, Lügger, & Hahn, 1996).
New Synthetic Strategy Toward Pyridine-Based Ligands
Another study presents a novel synthetic strategy using 2,6-Bis(trimethyltin)pyridine as a central building block for preparing pyridine-based ligands. This approach has implications for supramolecular chemistry, indicating the potential versatility of trimethyltin compounds in synthesizing complex molecular architectures (Schubert & Eschbaumer, 1999).
Biomarkers in Exhaled Breath for Diagnosis
In the medical field, the identification of biomarkers in exhaled breath for diagnosing type 2 diabetes mellitus has been explored using gas chromatography-mass spectrometry. This research has identified several metabolites, including trimethylhexane, as potential biomarkers, demonstrating the relevance of trimethyl compounds in health diagnostics (Yan et al., 2014).
Inhibition Performances of Spirocyclopropane Derivatives
The study of spirocyclopropane derivatives for mild steel protection in acidic environments showcases the application of organic compounds in corrosion inhibition. This research underlines the importance of organic chemistry in developing environmentally friendly substances for industrial applications (Chafiq et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,5,6-trimethyldecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-6-7-8-12(4)13(5)10-9-11(2)3/h11-13H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEWRUSPWIMDCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C)CCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866911 | |
Record name | decane, 2,5,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-Trimethyldecane | |
CAS RN |
62108-23-0 | |
Record name | Decane, 2,5,6-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062108230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | decane, 2,5,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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